(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Drug Design Physicochemical Property Prediction Solubility

The target compound, (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1156315-68-2), is a synthetic small-molecule amide featuring a 1,4-benzodioxane core and a piperidine ring bearing a hydroxymethyl substituent. It belongs to a broader class of benzodioxane-piperidine conjugates utilized as building blocks in medicinal chemistry.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1156315-68-2
Cat. No. B2970819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
CAS1156315-68-2
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)CO
InChIInChI=1S/C15H19NO4/c17-10-11-2-1-5-16(9-11)15(18)12-3-4-13-14(8-12)20-7-6-19-13/h3-4,8,11,17H,1-2,5-7,9-10H2
InChIKeyONBXJQUWYCPESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1156315-68-2): Key Physicochemical Properties and Structural Context


The target compound, (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1156315-68-2), is a synthetic small-molecule amide featuring a 1,4-benzodioxane core and a piperidine ring bearing a hydroxymethyl substituent. [1] It belongs to a broader class of benzodioxane-piperidine conjugates utilized as building blocks in medicinal chemistry. While its specific biological activity is not extensively documented in primary literature, its physicochemical profile, defined by a molecular weight of 277.31 g/mol, an XLogP3 of 1.2, a single hydrogen bond donor, and four acceptor sites, distinguishes it from closely related analogs. [1] This guide critically evaluates the quantifiable differences that inform scientific selection and procurement decisions.

Why Generic Substitution of 2,3-Dihydrobenzo[b][1,4]dioxine-piperidine Methanones is Not Empirically Justified


Substituting the target compound with other in-class analogs, such as the des-hydroxy variant CX-546 (CAS 215923-54-9) or positional isomers like the 5-yl regioisomer (CAS 1156747-17-9), cannot be empirically justified without quantitative evidence of functional equivalence. The unique presence, position, and stereoelectronic properties of the 3-hydroxymethyl group on the piperidine ring directly impact critical drug-like properties, including hydrogen-bonding capacity, lipophilicity, and metabolic stability. [1][2] Using an analog with a different substitution pattern introduces uncontrolled variables that can derail structure-activity relationship (SAR) studies, alter pharmacokinetic profiles, and invalidate comparative pharmacological data, as detailed in the quantitative evidence below.

Quantitative Differential Evidence for (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone Against Close Analogs


Enhanced Hydrogen Bond Donor Capacity Compared to the Des-Hydroxy Analog CX-546

The presence of the 3-hydroxymethyl group on the piperidine ring endows the target compound with one hydrogen bond donor (HBD), a feature entirely absent in the closely related analog CX-546 (CAS 215923-54-9). This functional difference is critical for interacting with biological targets and enhancing aqueous solubility. The target compound has an HBD count of 1, compared to 0 for CX-546. [1][2]

Drug Design Physicochemical Property Prediction Solubility

Increased Molecular Flexibility Versus the Rigid Analog CX-546

The 3-hydroxymethyl substituent introduces an additional rotatable bond in the target compound (Rotatable Bond Count = 2) compared to the more constrained analog CX-546 (Rotatable Bond Count = 1). This increased flexibility can significantly influence the entropic cost of binding and the ability to adopt a bioactive conformation. [1][2]

Conformational Analysis Entropy Drug-Target Binding

Distinct Lipophilicity Profile Relative to the Des-Hydroxy Analog CX-546

The addition of the polar hydroxymethyl group subtly modulates the compound's lipophilicity. The target compound has a computed XLogP3 of 1.2, which is slightly higher than that of the des-hydroxy analog CX-546 (XLogP3 = 1.1). [1][2] This counter-intuitive result likely arises from the conformational effect of the substituent, moderating the overall polarity increase.

Lipophilicity logP Permeability ADME

Regioisomeric Differentiation: 6-yl vs. 5-yl Substitution on the Benzodioxane Core

The position of the amide linkage on the benzodioxane core differentiates the target 6-yl compound (CAS 1156315-68-2) from its 5-yl regioisomer (CAS 1156747-17-9). While both share the same molecular formula (C15H19NO4) and molecular weight (277.32 g/mol), the change in substitution pattern alters the electronic distribution and molecular shape, which can lead to divergent biological activities.

Regiochemistry Electronic Effects Medicinal Chemistry

Verified High Purity for Reliable Biological Testing vs. Unspecified Grade Analogs

For research procurement, the availability of a compound with a verified purity of ≥95% and batch-specific quality control data is a critical differentiator. Reputable suppliers for this specific compound provide analytical data including NMR, HPLC, and GC, ensuring a standard purity of 95%. Purchasing an 'in-class' candidate from a source without this level of quality guarantee risks introducing unknown impurities that can compromise biological assay results, leading to irreproducible data.

Quality Control Assay Reproducibility Procurement

Recommended Research Scenarios for (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1156315-68-2)


Scaffold for HDL-focused SAR Studies

The target compound's single, well-positioned hydrogen bond donor (the hydroxymethyl group) makes it an ideal scaffold for exploring hydrogen-bond-mediated interactions in a target binding site. A medicinal chemistry program can use this compound as a starting point [1], deliberately selecting it over the 0-HBD analog CX-546 to test the hypothesis of a critical H-bond interaction, leveraging the quantifiable difference in HBD count documented in Section 3.

Evaluation of Regioisomeric Binding Effects

In a project where the 1,4-benzodioxane core is a key pharmacophore, sourcing the specific 6-yl regioisomer (CAS 1156315-68-2) is essential for a controlled head-to-head comparison with its 5-yl analog (CAS 1156747-17-9). [1] This permits a rigorous evaluation of how the attachment point of the amide influences target affinity and selectivity, a fundamental question that cannot be answered using a single, unverified analog.

Hit-to-Lead Optimization for Conformational Flexibility

When a project's target is known to be flexible, or the binding pocket requires an induced fit, the target compound's two rotatable bonds offer a quantifiable conformational advantage over more constrained analogs like CX-546 (1 rotatable bond). [1] Procuring this specific compound allows the team to intentionally explore the chemical space accessible through this additional flexibility, a decision supported by the comparative data in Section 3.

Building Block for Fragment-Based Drug Discovery (FBDD)

With its moderate molecular weight of 277.31 g/mol, balanced logP, and a single functional handle (the hydroxymethyl group) for further derivatization, this compound meets key criteria for a fragment or low molecular weight building block used in FBDD. [1] Its procurement over other analogs is justified when the synthetic strategy requires orthogonal functionalization, such as converting the alcohol to a leaving group for nucleophilic displacement, a path not possible with the des-hydroxy analog CX-546.

Quote Request

Request a Quote for (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.